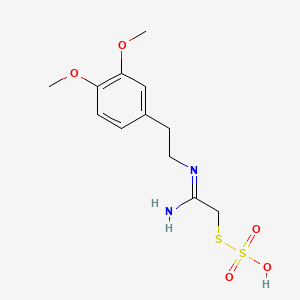![molecular formula C30H67N5P2 B13822337 Phosphonousdiamide,P,P'-[2-[(1-methylethyl)imino]-1,3-propanediyl]bis[N,N,N',N'-tetrakis(1-methylethyl)-(9CI)](/img/structure/B13822337.png)
Phosphonousdiamide,P,P'-[2-[(1-methylethyl)imino]-1,3-propanediyl]bis[N,N,N',N'-tetrakis(1-methylethyl)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphonousdiamide,P,P’-[2-[(1-methylethyl)imino]-1,3-propanediyl]bis[N,N,N’,N’-tetrakis(1-methylethyl)-(9CI)] is a heterocyclic organic compound with the molecular formula C30H67N5P2 . This compound is known for its unique structure, which includes multiple isopropyl groups and a phosphonousdiamide core. It is primarily used in experimental and research settings.
Métodos De Preparación
The synthesis of Phosphonousdiamide,P,P’-[2-[(1-methylethyl)imino]-1,3-propanediyl]bis[N,N,N’,N’-tetrakis(1-methylethyl)-(9CI)] involves several steps. One common method includes the reaction of appropriate phosphonousdiamide precursors with isopropylamine under controlled conditions The reaction typically requires a solvent such as dichloromethane and is carried out at room temperature
Análisis De Reacciones Químicas
Phosphonousdiamide,P,P’-[2-[(1-methylethyl)imino]-1,3-propanediyl]bis[N,N,N’,N’-tetrakis(1-methylethyl)-(9CI)] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of phosphonousdiamide oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced phosphonousdiamide derivatives.
Aplicaciones Científicas De Investigación
Phosphonousdiamide,P,P’-[2-[(1-methylethyl)imino]-1,3-propanediyl]bis[N,N,N’,N’-tetrakis(1-methylethyl)-(9CI)] has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Phosphonousdiamide,P,P’-[2-[(1-methylethyl)imino]-1,3-propanediyl]bis[N,N,N’,N’-tetrakis(1-methylethyl)-(9CI)] involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then interact with biological molecules, leading to various biochemical effects .
Comparación Con Compuestos Similares
Phosphonousdiamide,P,P’-[2-[(1-methylethyl)imino]-1,3-propanediyl]bis[N,N,N’,N’-tetrakis(1-methylethyl)-(9CI)] can be compared with other similar compounds such as:
Diphosphoramide, N,N’,N’‘,N’‘’-tetrakis(1-methylethyl)-: This compound has a similar structure but different functional groups.
Bis(imino)pyridyl complexes: These compounds are used in polymerization reactions and have similar coordination chemistry properties.
2-Cyanoethyl N,N,N’,N’-tetraisopropylphosphorodiamidite: This compound is used in DNA synthesis and has similar phosphonousdiamide characteristics.
Phosphonousdiamide,P,P’-[2-[(1-methylethyl)imino]-1,3-propanediyl]bis[N,N,N’,N’-tetrakis(1-methylethyl)-(9CI)] stands out due to its unique combination of isopropyl groups and phosphonousdiamide core, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C30H67N5P2 |
|---|---|
Peso molecular |
559.8 g/mol |
Nombre IUPAC |
N-[[3-bis[di(propan-2-yl)amino]phosphanyl-2-propan-2-yliminopropyl]-[di(propan-2-yl)amino]phosphanyl]-N-propan-2-ylpropan-2-amine |
InChI |
InChI=1S/C30H67N5P2/c1-21(2)31-30(19-36(32(22(3)4)23(5)6)33(24(7)8)25(9)10)20-37(34(26(11)12)27(13)14)35(28(15)16)29(17)18/h21-29H,19-20H2,1-18H3 |
Clave InChI |
HIGIFGJCWZZZJM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N=C(CP(N(C(C)C)C(C)C)N(C(C)C)C(C)C)CP(N(C(C)C)C(C)C)N(C(C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-[[[5-[(Dimethyloxidoamino)methyl]-2-furanyl]methyl]sulfinyl]ethyl]-N'-methyl-2-nitro-1,1-ethenediamine](/img/structure/B13822258.png)
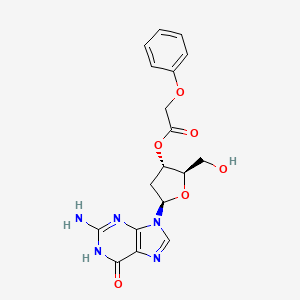
![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(8alpha,9S)-10,11-dihydro-6'-methoxycinchonan-9-yl]thiourea](/img/structure/B13822280.png)
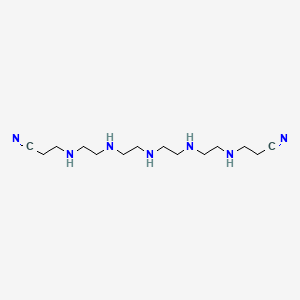
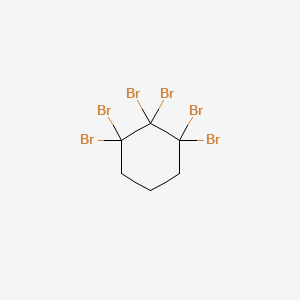
![1-[(2Z)-5-(4-chlorophenyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-phenylurea](/img/structure/B13822305.png)
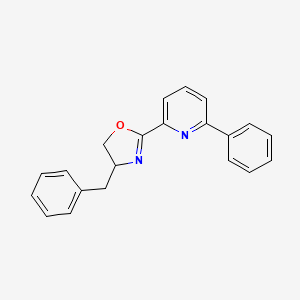
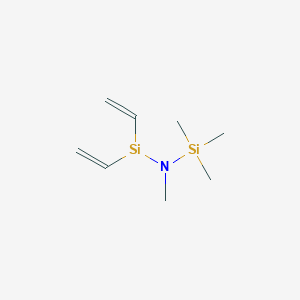

![(1R,5S,8S)-1,8-dimethyl-3-azabicyclo[3.2.1]octane-2,4-dithione](/img/structure/B13822332.png)


